Verapamil hydrochloride
Overview
Description
Verapamil hydrochloride is a phenylalkylamine calcium channel blocker used primarily in the treatment of cardiovascular conditions such as hypertension, angina, and certain types of arrhythmias . It works by inhibiting the influx of calcium ions into cardiac and smooth muscle cells, leading to relaxation of the blood vessels and a reduction in heart rate .
Mechanism of Action
Target of Action
Verapamil hydrochloride is a non-dihydropyridine calcium channel blocker . Its primary target is the L-type calcium channel . These channels play a crucial role in the contraction of cardiac and smooth muscle by allowing the influx of calcium ions .
Mode of Action
This compound exerts its pharmacological effects by modulating the influx of ionic calcium across the cell membrane of the arterial smooth muscle as well as in conductile and contractile myocardial cells . By blocking the calcium channels, verapamil inhibits the transmembrane influx of calcium ions into these cells. This action leads to the relaxation of vascular smooth muscle and myocardial cells, resulting in dilation of the coronary and systemic arteries, increased oxygen delivery to the myocardial tissue, decreased total peripheral resistance, and decreased systemic blood pressure .
Biochemical Pathways
The blocking of calcium channels by verapamil affects several biochemical pathways. It inhibits the contractile processes of the myocardial smooth muscle cells, leading to dilation of the coronary and systemic arteries . This action results in a decrease in myocardial oxygen demand and an increase in oxygen supply . Furthermore, verapamil has been shown to induce the expression of cholecystokinin (CCK), a peptide hormone known for its role in nutrient digestion and insulin secretion .
Pharmacokinetics
This compound is administered orally or intravenously . It has a bioavailability of approximately 35.1% . The drug is metabolized in the liver, and its elimination half-life ranges from 2.8 to 7.4 hours . About 11% of the drug is excreted through the kidneys .
Result of Action
The action of verapamil results in various molecular and cellular effects. It significantly boosts β-cell proliferation, enhances glucose-stimulated insulin secretion, and fortifies cellular resilience . Verapamil also has the capacity to reverse multidrug resistance by tumor cells by inhibiting drug efflux pump proteins, such as P-glycoprotein .
Action Environment
The action of verapamil can be influenced by environmental factors such as pH. The response of verapamil-sensitive electrodes was found to manifest itself in much more acidic media than might be expected from protolytic equilibrium . This is due to the non-exchangeable extraction of verapamil into the membrane phase . Therefore, the pH of the environment can significantly impact the efficacy and stability of verapamil.
Biochemical Analysis
Biochemical Properties
Verapamil hydrochloride interacts with various enzymes and proteins, primarily through its role as a calcium channel blocker . It modulates the influx of ionic calcium across the cell membrane of the arterial smooth muscle as well as in conductile and contractile myocardial cells . This interaction with calcium channels is central to its biochemical role.
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function by modulating the influx of ionic calcium across the cell membrane . This modulation can impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
This compound exerts its effects at the molecular level primarily through its role as a calcium channel blocker . It inhibits the calcium ion (and possibly sodium ion) influx through slow channels into conductile and contractile myocardial cells and vascular smooth muscle cells . This inhibition can lead to changes in gene expression and can influence enzyme activation or inhibition .
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. While specific long-term effects on cellular function observed in in vitro or in vivo studies are not mentioned in the search results, it is known that this compound has a relatively short duration of action, requiring dosing 3 to 4 times daily .
Dosage Effects in Animal Models
In animal models, the effects of this compound can vary with different dosages . For instance, a study found that Verapamil treatment (24, 48 mg/kg/day) significantly affected nano mechanical properties of the femurs in rats .
Metabolic Pathways
This compound is involved in various metabolic pathways. The primary metabolic pathways of Verapamil are N-dealkylation and O-demethylation . Most metabolites are excreted as inactive conjugates, with Norverapamil having about 20% of the pharmacological activity of the parent drug .
Transport and Distribution
This compound is transported and distributed within cells and tissues primarily through its role as a calcium channel blocker . It modulates the influx of ionic calcium across the cell membrane, which can impact its localization or accumulation .
Subcellular Localization
Given its role as a calcium channel blocker, it can be inferred that it likely localizes to areas where these channels are present, such as the cell membrane .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of verapamil hydrochloride involves the preparation of 5-(3,4-dimethoxyphenylethyl)methylamino-2-(3,4-dimethoxyphenyl)-2-isopropylvaleronitrile . The process typically includes the following steps:
Formation of the intermediate: The reaction starts with the condensation of 3,4-dimethoxybenzaldehyde with isobutyronitrile in the presence of a base to form the intermediate.
Amine addition: The intermediate is then reacted with methylamine to form the final product.
Purification: The crude product is purified through recrystallization or chromatography to obtain verapamil base.
Hydrochloride formation: The verapamil base is converted to its hydrochloride salt by adding hydrochloric acid in isopropyl alcohol.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the final product meets pharmaceutical standards .
Chemical Reactions Analysis
Types of Reactions
Verapamil hydrochloride undergoes several types of chemical reactions, including:
Oxidation: Under oxidizing conditions, this compound can degrade to form 3,4-dimethoxybenzoic acid.
Reduction: The compound can be reduced under specific conditions, although this is less common in pharmaceutical applications.
Substitution: this compound can undergo substitution reactions, particularly in the presence of strong nucleophiles.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Isopropyl alcohol, acetonitrile, water.
Major Products Formed
Oxidation: 3,4-dimethoxybenzoic acid.
Reduction: Various reduced forms of the parent compound.
Substitution: Derivatives of verapamil with different substituents on the aromatic rings.
Scientific Research Applications
Verapamil hydrochloride has a wide range of applications in scientific research:
Comparison with Similar Compounds
Verapamil hydrochloride belongs to the non-dihydropyridine class of calcium channel blockers, which also includes diltiazem and flunarizine . Compared to these compounds:
Diltiazem: Similar mechanism of action but with a slightly different chemical structure and pharmacokinetic profile.
Flunarizine: Primarily used for migraine prophylaxis and has additional effects on other ion channels.
Similar Compounds
- Diltiazem
- Flunarizine
- Nifedipine (a dihydropyridine calcium channel blocker with different pharmacological properties)
Properties
IUPAC Name |
2-(3,4-dimethoxyphenyl)-5-[2-(3,4-dimethoxyphenyl)ethyl-methylamino]-2-propan-2-ylpentanenitrile;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H38N2O4.ClH/c1-20(2)27(19-28,22-10-12-24(31-5)26(18-22)33-7)14-8-15-29(3)16-13-21-9-11-23(30-4)25(17-21)32-6;/h9-12,17-18,20H,8,13-16H2,1-7H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DOQPXTMNIUCOSY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(CCCN(C)CCC1=CC(=C(C=C1)OC)OC)(C#N)C2=CC(=C(C=C2)OC)OC.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H39ClN2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2034095 | |
Record name | Verapamil hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2034095 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
491.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
152-11-4 | |
Record name | Verapamil hydrochloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=152-11-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Verapamil hydrochloride [USAN:USP:JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000152114 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Verapamil hydrochloride | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759589 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Verapamil hydrochloride | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=272366 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Verapamil hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2034095 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Verapamil hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.274 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | VERAPAMIL HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V3888OEY5R | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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